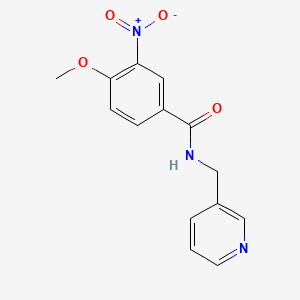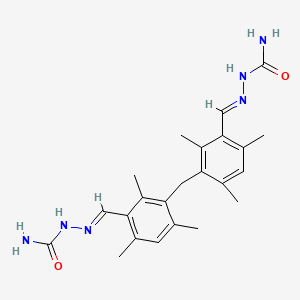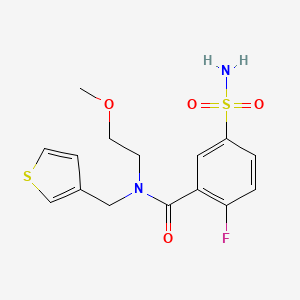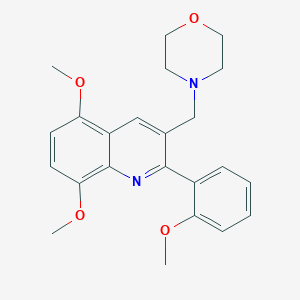
4-methoxy-3-nitro-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 4-methoxy-3-nitro-N-(3-pyridinylmethyl)benzamide, often involves reactions between nitrogen heterocycles and specific benzyl chlorides in the presence of potassium carbonate, resulting in N-(4-methoxy-3-nitrobenzyl) derivatives (Harutyunyan, 2016). Additionally, Rh(III)-catalyzed synthesis has been developed for the annulation of N-methoxyamides and nitroalkenes, leading to the creation of 4-substituted isoquinolones and 2-pyridones, indicating the versatility in synthesizing complex benzamide structures (Potter et al., 2018).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by various spectroscopic and X-ray diffraction methods. For example, the structure of similar compounds has been detailed through single crystal X-ray diffraction, showing distinct patterns for different polymorphs, and highlighted the importance of hydrogen bonding in stabilizing the molecular structure (Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, including the reaction with aqueous methylamine, leading to different derivatives depending on the specific substituents and reaction conditions involved (Harutyunyan, 2016). These reactions are crucial for tailoring the chemical properties of benzamides for specific applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as melting points and thermal stability, can be analyzed through thermal analysis techniques. Differential thermal analysis and thermogravimetry have revealed distinct thermal behaviors for different polymorphs, indicating the impact of molecular structure on physical stability (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity towards other chemical entities and the influence of substituents on its chemical behavior, are key areas of interest. Studies involving the electrochemical behavior of unsymmetrical dihydropyridines have shed light on the reactivity of similar benzamide structures in protic mediums, highlighting the potential for cyclization and condensation reactions (David et al., 1995).
特性
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-5-4-11(7-12(13)17(19)20)14(18)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYGBKABOFGPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{7-methyl-3-[(4-methylphenyl)thio]-1H-indol-2-yl}propanoate](/img/structure/B5608444.png)



![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![3-(2-ethylbutyl)-8-[2-(ethylthio)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608470.png)
![N-(4-{[4-(diethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5608474.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)

![methyl [3-(dicyanomethylene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B5608515.png)